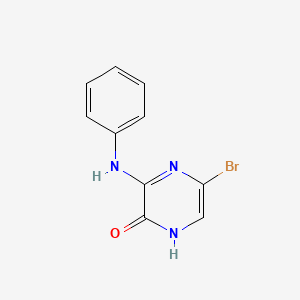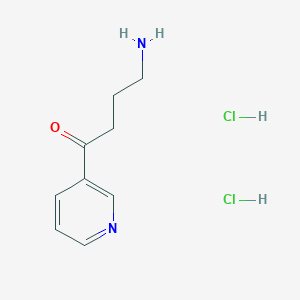
4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride
Descripción general
Descripción
“4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride” is a compound with the molecular formula C9H14Cl2N2O and a molecular weight of 237.1284 . It is also known as “4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride” with a CAS number of 66093-90-1 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H . This indicates the molecular structure of the compound, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.1284 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Biomarker Development for Exposure Assessment
Research has identified the formation of specific hemoglobin adducts, such as N,N-(2,3-dihydroxy-1,4-butadiyl)valine (pyr-Val), as biomarkers of exposure to mutagenic epoxides, exemplified in studies with 1,3-butadiene exposed workers. This finding underscores the utility of chemical markers in assessing occupational and environmental exposures to hazardous substances, facilitating the monitoring of exposure levels and potential health risks associated with various chemicals including pyridine derivatives (Boysen et al., 2012).
Environmental and Dietary Exposure Insights
The detection of heterocyclic aromatic amines (HAAs) in urine samples from individuals consuming cooked meats highlights the role of dietary habits in the exposure to potential carcinogens. This research contributes to understanding the environmental and dietary sources of chemical exposures, emphasizing the importance of analyzing food and environmental samples for the presence of pyridine derivatives and similar compounds (Ushiyama et al., 1991).
Exposure to Organophosphorus and Pyrethroid Pesticides
Studies on the environmental exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides provide crucial data on the impact of these chemicals on public health. The research demonstrates the widespread exposure among children in certain regions, underlining the need for stringent regulatory measures and public health policies to minimize exposure to these and related chemical compounds, including pyridine derivatives (Babina et al., 2012).
Understanding the Genotoxic Effects
The relationship between exposure to HAAs, such as those formed during the cooking of meat at high temperatures, and the occurrence of kidney stones, suggests a potential genotoxic effect of certain chemical exposures. This insight is critical for developing dietary guidelines and health recommendations to mitigate the risks associated with the consumption of foods containing pyridine derivatives and similar genotoxic compounds (Zhang et al., 2022).
Metabolic Activation and Toxicology
Research into the metabolic activation and subsequent excretion of chemical compounds provides a foundation for understanding the toxicological implications of exposure to various substances, including pyridine derivatives. This work is instrumental in the development of therapeutic interventions and detoxification strategies to address the adverse health effects of chemical exposures (Stepanov et al., 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIIOXUSYLDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



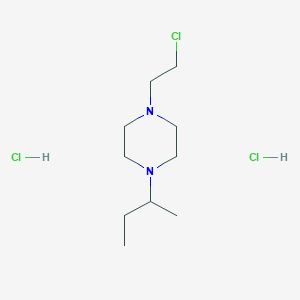

![1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520594.png)
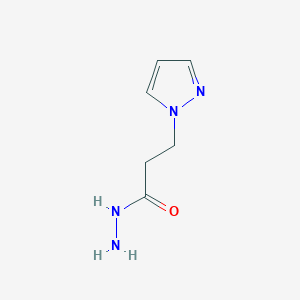
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)
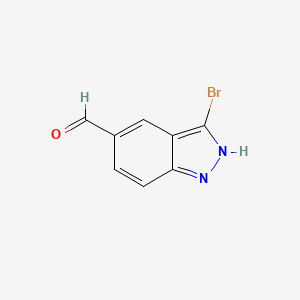
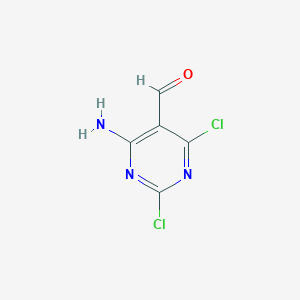
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
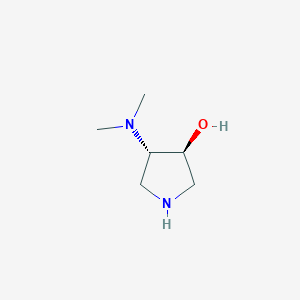

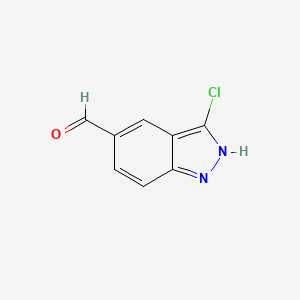
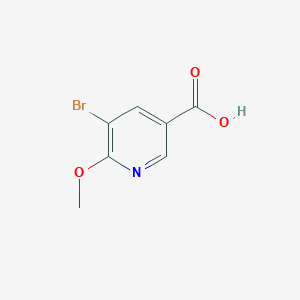
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
